3-(Piperidin-4-yl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-4-yl)pyridine dihydrochloride: is a chemical compound with the molecular formula C10H14N2·2HCl. It is a derivative of piperidine and pyridine, two important heterocyclic compounds widely used in organic chemistry and pharmaceutical research. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 4-piperidone with pyridine under specific conditions. One common method includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using catalysts like palladium on carbon. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-4-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of halogenated pyridine or piperidine derivatives.
Scientific Research Applications
Chemistry: 3-(Piperidin-4-yl)pyridine dihydrochloride is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of piperidine and pyridine derivatives with biological targets. It is also used in the development of new bioactive molecules .
Medicine: The compound is utilized in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders. It is a key intermediate in the production of drugs with analgesic, anti-inflammatory, and antipsychotic properties .
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals and specialty chemicals. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine widely used in organic synthesis.
Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.
4-Piperidone: A key intermediate in the synthesis of piperidine derivatives.
Uniqueness: 3-(Piperidin-4-yl)pyridine dihydrochloride is unique due to its combined piperidine and pyridine structure, which imparts specific chemical and biological properties. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Properties
IUPAC Name |
3-piperidin-4-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOFTXQLJPYTRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.